molecular formula C18H24N2O4 B7829996 N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate CAS No. 74474-31-0

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate

Cat. No.: B7829996
CAS No.: 74474-31-0
M. Wt: 332.4 g/mol
InChI Key: MNUSPWMHIHYMKM-UHFFFAOYSA-N
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Description

N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate: is a chemical compound with the molecular formula C18H24N2O4. It is a derivative of naphthalene and is known for its applications in various scientific fields, including chemistry and biology. This compound is often used in research settings due to its unique chemical properties.

Mechanism of Action

Target of Action

N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate (NDENOX) is a naphthalene derivative that primarily targets bacteria . It binds to the extracellular site on the bacterial cell membrane .

Mode of Action

The compound interacts with its bacterial targets by binding to the extracellular site on the bacterial cell membrane . This interaction inhibits the uptake of sulfadiazine , a type of antibiotic, thereby affecting the bacterial growth.

Biochemical Pathways

It is known that the compound’s action results in the inhibition of sulfadiazine uptake . Sulfadiazine is a key component in some antibacterial treatments, and its inhibition can disrupt bacterial growth and proliferation.

Result of Action

The primary molecular and cellular effect of NDENOX’s action is the inhibition of bacterial growth . By binding to the extracellular site on the bacterial cell membrane and inhibiting sulfadiazine uptake , NDENOX disrupts essential bacterial processes, leading to a decrease in bacterial proliferation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of NDENOX. For instance, the compound should be stored at 2°C - 8°C for optimal stability . Additionally, the compound’s efficacy may be influenced by the pH, temperature, and presence of other substances in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate typically involves the reaction of 1-naphthylamine with diethylaminoethanol to form N-(2-diethylaminoethyl)-1-naphthylamine. This intermediate is then reacted with oxalic acid to produce the final product .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation methods with scaled-up reaction conditions to accommodate larger quantities.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: Substitution reactions are more prevalent, where the ethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthylamines.

Comparison with Similar Compounds

Properties

IUPAC Name

N',N'-diethyl-N-naphthalen-1-ylethane-1,2-diamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2.C2H2O4/c1-3-18(4-2)13-12-17-16-11-7-9-14-8-5-6-10-15(14)16;3-1(4)2(5)6/h5-11,17H,3-4,12-13H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUSPWMHIHYMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80995985
Record name Oxalic acid--N~1~,N~1~-diethyl-N~2~-(naphthalen-1-yl)ethane-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80995985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74474-31-0, 29473-53-8
Record name Oxalic acid--N~1~,N~1~-diethyl-N~2~-(naphthalen-1-yl)ethane-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80995985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Diethylaminoethyl)-1-naphthylamine Oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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